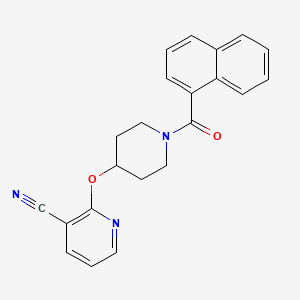

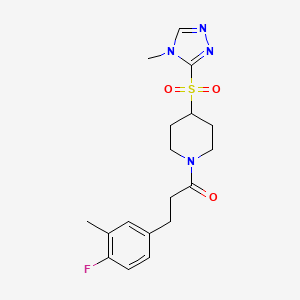

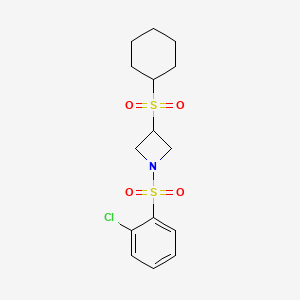

![molecular formula C24H22N4O3S3 B2956754 (Z)-N-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 477485-89-5](/img/structure/B2956754.png)

(Z)-N-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound appears to be a benzamide derivative with a thiazole ring and a naphthalene moiety. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are known for their diverse biological activities. The thiazole ring is a heterocyclic compound that is often found in various biologically active substances. Naphthalene is a polycyclic aromatic hydrocarbon known for its characteristic smell.

Synthesis Analysis

While I couldn’t find the specific synthesis process for this compound, benzamide derivatives are typically synthesized through the reaction of benzoic acid with ammonia or amines. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The naphthalene moiety can be synthesized through various methods, including the Haworth synthesis.Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the benzamide, thiazole, and naphthalene moieties, which could result in interesting photophysical properties.Chemical Reactions Analysis

Benzamides, thiazoles, and naphthalenes all undergo a variety of chemical reactions. For example, benzamides can undergo nucleophilic acyl substitution reactions, thiazoles can act as ligands in coordination chemistry, and naphthalenes can undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. However, we can predict that it would likely be a solid at room temperature, given the presence of the aromatic rings. Its solubility would depend on the specific substituents present on the benzamide, thiazole, and naphthalene moieties.Applications De Recherche Scientifique

Antitumor and Antibacterial Agents

- A study involved synthesizing a novel series of compounds, including those with benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, which were evaluated for their in vitro activity against human tumor cell lines and bacterial strains. Compounds from this series demonstrated significant antitumor activity against liver, colon, and lung cancer cell lines, as well as antibacterial activity, highlighting their potential as leads for the development of new therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Cytotoxic Activity of Novel Cyclic Systems

- Another research focused on the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes, which were tested for cytotoxicity against various human cancer cell lines. The derivatives and their complexes exhibited significant cytotoxic activities, especially against breast cancer and prostate adenocarcinoma cell lines, suggesting their potential as anticancer agents (Adhami, Safavi, Ehsani, Ardestani, Emmerling, & Simyari, 2014).

VEGFR-2 Inhibition for Cancer Therapy

- Substituted benzamides, such as those involving aminothiazole-based analogues, have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. This inhibition is critical for the development of therapies targeting cancer angiogenesis, demonstrating the compound's role in exploring new cancer treatments (Borzilleri, Bhide, Barrish, D’arienzo, Derbin, Fargnoli, Hunt, Jeyaseelan, Kamath, Kukral, Marathe, Mortillo, Qian, Tokarski, Wautlet, Zheng, & Lombardo, 2006).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. However, as with all chemicals, it should be handled with appropriate safety precautions.

Orientations Futures

Future research could involve studying the biological activity of this compound, given the known activities of benzamides, thiazoles, and naphthalenes. Additionally, its photophysical properties could be studied due to the conjugation between the different moieties.

Please note that this information is based on general knowledge and related compounds, as specific information on “(Z)-N-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” was not available. For accurate information, experimental studies would need to be conducted.

Propriétés

IUPAC Name |

N-[(Z)-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S3/c1-27-20-13-10-16-6-2-3-7-19(16)21(20)33-24(27)26-23(32)25-22(29)17-8-11-18(12-9-17)34(30,31)28-14-4-5-15-28/h2-3,6-13H,4-5,14-15H2,1H3,(H,25,29,32)/b26-24- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYOGLYJJZYDDG-LCUIJRPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=S)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=C(C3=CC=CC=C3C=C2)S/C1=N\C(=S)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

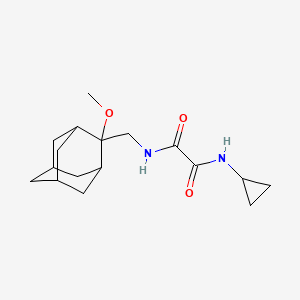

![Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylcarbamoyl]benzoate](/img/structure/B2956680.png)

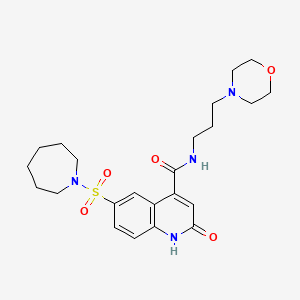

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2956684.png)

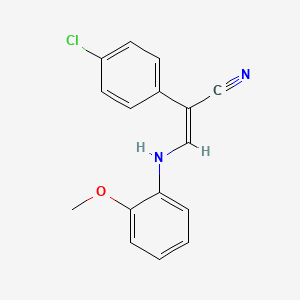

![3-(2,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2956686.png)

![1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2956689.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acrylamide](/img/structure/B2956691.png)